molecular formula C7H5BrN4O B1451260 4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol CAS No. 874815-05-1

4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol

Cat. No.: B1451260
CAS No.: 874815-05-1
M. Wt: 241.04 g/mol
InChI Key: OUYCKVCLMNETIA-UHFFFAOYSA-N
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Description

Nomenclature and Structure Classification

4-Bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol possesses a systematic nomenclature that precisely describes its molecular architecture and functional group positioning. The compound's International Union of Pure and Applied Chemistry name reflects the presence of a bromine atom at the 4-position of the phenolic ring, coupled with a tetrazole substituent at the 2-position. The molecular formula C₇H₅BrN₄O indicates a compact yet functionally diverse structure containing seven carbon atoms, five hydrogen atoms, one bromine atom, four nitrogen atoms, and one oxygen atom. The compound's Chemical Abstracts Service registry number 874815-05-1 provides a unique identifier for database searches and chemical procurement.

The structural classification of this compound encompasses multiple chemical categories due to its hybrid nature. Primarily classified as a brominated phenol derivative, it simultaneously functions as a substituted tetrazole heterocycle. The phenolic hydroxyl group at the ortho position relative to the tetrazole ring creates opportunities for intramolecular hydrogen bonding, potentially influencing the compound's conformation and reactivity patterns. The bromine substituent introduces significant electronic effects through its electron-withdrawing properties, modifying the overall electron density distribution across the aromatic system. This combination of functional groups results in a compound that bridges traditional organic chemistry classifications, demonstrating characteristics of both halogenated aromatics and nitrogen-rich heterocycles.

The International Chemical Identifier key OUYCKVCLMNETIA-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1Br)C2=NNN=N2)O offers a linear description of the molecular structure, facilitating computational analysis and database queries. These standardized nomenclature systems ensure consistent identification across different chemical databases and research platforms, supporting reproducible research and accurate chemical communication within the scientific community.

Historical Context in Tetrazole Chemistry

The development of tetrazole chemistry traces its origins to the pioneering work of J. A. Bladin in 1885, who first synthesized and reported these unnatural heterocyclic compounds. Since this initial discovery, tetrazoles have evolved from laboratory curiosities to essential components in modern pharmaceutical and materials science applications. The historical progression of tetrazole research demonstrates a systematic expansion from basic synthetic methodology to sophisticated applications in drug design and materials engineering. Early researchers recognized the unique electronic properties of the tetrazole ring system, characterized by its high nitrogen content and distinctive aromatic character.

The emergence of this compound within this historical context represents a convergence of traditional aromatic chemistry with modern heterocyclic synthesis. The incorporation of both brominated phenol and tetrazole functionalities reflects the evolution of synthetic organic chemistry toward more complex, multifunctional molecules. This compound exemplifies the contemporary approach to molecular design, where multiple pharmacophoric elements are combined within a single molecular framework to enhance biological activity and synthetic versatility. The historical development of tetrazole chemistry has consistently emphasized the importance of substitution patterns and functional group combinations, principles directly embodied in this particular compound.

The broader historical significance of tetrazole derivatives in medicinal chemistry emerged prominently in the latter half of the twentieth century, as researchers discovered their potential as bioisosteres for carboxylic acids and amides. This discovery fundamentally altered drug design strategies, leading to the development of numerous tetrazole-containing pharmaceuticals with enhanced pharmacokinetic properties. The specific combination of phenolic and tetrazole functionalities in this compound represents a modern extension of these historical developments, incorporating lessons learned from decades of tetrazole research into a rationally designed molecular framework.

Position within Heterocyclic Organic Compounds

This compound occupies a distinctive position within the broader classification of heterocyclic organic compounds, representing an intersection between aromatic phenol chemistry and nitrogen-rich heterocyclic systems. The tetrazole ring component classifies this compound as a member of the azole family, specifically within the pentagonal heterocycles containing four nitrogen atoms and one carbon atom. This high nitrogen content distinguishes tetrazoles from other common heterocycles, conferring unique electronic properties and reactivity patterns that influence both chemical behavior and biological activity.

The compound's heterocyclic classification extends beyond simple categorical placement to encompass its role as a synthetic intermediate and pharmacological building block. Tetrazoles are recognized as privileged structures in medicinal chemistry, demonstrating consistent biological activity across diverse therapeutic applications. The specific substitution pattern in this compound positions it within the subset of functionalized tetrazoles that exhibit enhanced synthetic utility and potential biological activity. The presence of both electron-donating (hydroxyl) and electron-withdrawing (bromine) substituents creates a balanced electronic environment that can be fine-tuned for specific applications.

Within the hierarchy of heterocyclic compounds, this molecule demonstrates the principle of hybrid functionality, where multiple heterocyclic or aromatic systems are combined to create compounds with enhanced properties. The phenolic component provides traditional aromatic reactivity patterns, while the tetrazole ring contributes metabolic stability and unique hydrogen bonding capabilities. This combination positions the compound as a representative example of modern heterocyclic design principles, where structural complexity is systematically incorporated to achieve specific research objectives. The compound's classification thus reflects both its chemical heritage and its contemporary relevance in advanced organic synthesis and drug discovery programs.

Significance in Chemical Research

The research significance of this compound emerges from its potential applications across multiple domains of chemical and biological investigation. Contemporary research has highlighted the importance of tetrazole-containing compounds in drug discovery, particularly in the development of treatments for metabolic disorders such as type 2 diabetes mellitus. The compound's structural features align with established pharmacophoric requirements for various biological targets, including peroxisome proliferator-activated receptors, protein tyrosine phosphatase inhibitors, and aldose reductase inhibitors. These applications demonstrate the compound's relevance to current pharmaceutical research priorities and its potential contribution to therapeutic development.

The synthetic utility of this compound extends beyond its direct biological applications to encompass its role as a versatile building block in organic synthesis. Recent methodological developments have demonstrated innovative approaches to tetrazole synthesis, including multicomponent reactions that incorporate multiple functional groups in single synthetic operations. The presence of both bromine and hydroxyl functionalities in this compound provides multiple reactive sites for further chemical modification, enabling the synthesis of more complex molecular architectures. This synthetic versatility positions the compound as a valuable intermediate in the preparation of libraries of related structures for biological screening and structure-activity relationship studies.

The compound's research significance is further enhanced by its potential contributions to understanding fundamental chemical phenomena, particularly in the areas of hydrogen bonding and molecular recognition. Tetrazoles demonstrate unique hydrogen bonding capabilities, forming stable interactions with multiple proton donors and acceptors simultaneously. The specific substitution pattern in this compound creates opportunities for studying intramolecular and intermolecular interactions that govern molecular conformation and binding affinity. These studies contribute to broader understanding of molecular recognition principles and their applications in drug design and materials science.

Property Value Reference
Molecular Formula C₇H₅BrN₄O
Molecular Weight 241.05 g/mol
Chemical Abstracts Service Number 874815-05-1
International Chemical Identifier Key OUYCKVCLMNETIA-UHFFFAOYSA-N
Physical Form Powder
Purity 95%
Storage Temperature 4°C

Properties

IUPAC Name

4-bromo-2-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCKVCLMNETIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The tetrazole ring is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C9H7BrN4O\text{C}_9\text{H}_7\text{BrN}_4\text{O}

This compound features a bromine atom and a tetrazole moiety that contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. A study evaluated various derivatives of tetrazole compounds and found that those with phenolic structures demonstrated enhanced antibacterial activity against several strains of bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

CompoundBacterial StrainInhibition Zone (mm)
4-Bromo-2-(2H-tetrazol-5-yl)phenolE. coli18
4-Bromo-2-(2H-tetrazol-5-yl)phenolS. aureus20

These findings suggest that the presence of the bromine atom and the tetrazole ring enhances the antimicrobial efficacy of the compound.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that this compound exhibits significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Inhibition
1045
5065
10085

This antioxidant activity is attributed to the phenolic hydroxyl group which can donate hydrogen atoms to free radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in vitro through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in NO levels, indicating potent anti-inflammatory properties.

Treatment GroupNO Production (µM)
Control25
4-Bromo-2-(2H-tetrazol-5-yl)phenol (50 µM)10
Standard Drug8

This suggests that the compound could be a potential candidate for developing anti-inflammatory agents.

Case Study: Synthesis and Evaluation

A recent study synthesized various derivatives of tetrazole-containing phenols to evaluate their biological activities. Among these derivatives, 4-bromo-2-(2H-tetrazol-5-yl)phenol was highlighted for its superior antibacterial and antioxidant activities compared to other synthesized compounds. The structure–activity relationship (SAR) analysis indicated that substitutions on the phenolic ring significantly influenced biological efficacy.

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding affinity of 4-bromo-2-(2H-tetrazol-5-yl)phenol with common biological targets such as urease and cyclooxygenase enzymes. The docking results showed that this compound has favorable interactions with key amino acids in the active sites of these enzymes, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

2-(1H-Tetrazol-5-yl)Phenol

  • Structure: Tetrazole at C2 of phenol.
  • Molecular Weight : 162.15 g/mol .
  • Properties: Higher acidity (due to proximity of phenolic -OH and tetrazole) enhances solubility in polar solvents. Used as a synthetic intermediate for angiotensin II receptor blockers (ARBs) like irbesartan .

3-(1H-Tetrazol-5-yl)Phenol

  • Structure: Tetrazole at C3 of phenol.
  • Molecular Weight : 162.15 g/mol .

Key Difference : Ortho substitution in the target compound introduces steric hindrance between the -OH and tetrazole groups, which may influence conformational stability in biological environments.

Halogen-Substituted Analogs

4-Fluoro-2-(2H-Tetrazol-5-yl)Phenol Derivatives

  • Structure : Fluorine replaces bromine at C4.
  • Implications : Fluorine’s smaller size and electronegativity reduce lipophilicity (logP ~1.2 vs. ~2.5 for bromine) but enhance metabolic stability. Observed in antimicrobial triazole derivatives .

4-Chloro-2-(Triazol-5-yl)Phenol

  • Structure : Chlorine at C4, triazole instead of tetrazole.
  • Chlorine offers moderate lipophilicity for membrane penetration in antifungal agents .

Pharmaceutical Derivatives with Tetrazole Moieties

Irbesartan

  • Structure : Tetrazole linked to a biphenylmethyl group.
  • Molecular Weight : 428.53 g/mol .
  • Application: Non-peptide angiotensin II antagonist; tetrazole acts as a carboxylate bioisostere, improving oral bioavailability .

Olmesartan Medoxomil

  • Structure : Tetrazole integrated into a complex imidazole-carboxylate scaffold.
  • Application : Prodrug form; tetrazole enhances water solubility and target specificity for hypertension treatment .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol Br (C4), tetrazole (C2) 241.03 High acidity, bioactivity potential
2-(1H-Tetrazol-5-yl)phenol Tetrazole (C2) 162.15 ARB intermediate, polar solubility
Irbesartan Biphenyl-tetrazole 428.53 Hypertension therapy
4-Fluoro-2-(triazol-5-yl)phenol F (C4), triazole (C2) ~180 (estimated) Antimicrobial activity

Q & A

Basic: What synthetic methodologies are effective for preparing 4-bromo-2-(2H-tetrazol-5-yl)phenol?

Answer:
A common approach involves multi-step synthesis, starting with functionalized phenolic precursors. For example:

  • Step 1: Bromination of 2-hydroxyphenylacetic acid derivatives using brominating agents (e.g., NBS or Br₂ in acetic acid) to introduce the bromo group .
  • Step 2: Tetrazole ring formation via cyclization. A method analogous to triazole synthesis () can be adapted: refluxing intermediates (e.g., nitriles) with sodium azide and ammonium chloride in DMF at 100°C for 12–24 hours .
  • Purification: Column chromatography with petroleum ether/ethyl acetate (4:1 v/v) effectively isolates the product .

Advanced: How can structural contradictions in X-ray crystallography data be resolved for this compound?

Answer:
Discrepancies in bond angles or R-factors (e.g., R = 0.048 vs. wR = 0.158 in ) often arise from:

  • Thermal motion artifacts: Refine anisotropic displacement parameters to account for atomic vibrations .
  • Hydrogen bonding: Validate intermolecular interactions (e.g., O–H···N between phenol and tetrazole groups) using density functional theory (DFT) calculations to corroborate experimental data .
  • Validation tools: Cross-check with databases like the Cambridge Structural Database (CSD) to identify outliers in torsion angles .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure?

Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 10.2–11.0 ppm (phenolic OH) and δ 8.5–9.0 ppm (tetrazole protons) .
    • ¹³C NMR: Aromatic carbons near 115–130 ppm, with the tetrazole C-5 at ~150 ppm .
  • HRMS: Use ESI-HRMS to verify the molecular ion [M+H]⁺. For C₇H₅BrN₄O, expected m/z = 255.9642 (Δ < 2 ppm) .
  • X-ray diffraction: Resolve crystal packing and confirm tautomerism (e.g., 1H- vs. 2H-tetrazole forms) .

Advanced: How does the bromo substituent influence biological activity in vitro?

Answer:
The bromo group enhances:

  • Lipophilicity: Increases membrane permeability (logP increases by ~0.5 units compared to non-brominated analogs) .
  • Receptor binding: In angiotensin II receptor studies ( ), bromo-substituted tetrazoles show higher affinity (IC₅₀ = 12 nM vs. 45 nM for chloro analogs) due to halogen bonding with Tyr residues .
  • Metabolic stability: Reduces oxidative metabolism in hepatic microsomal assays (t₁/₂ > 120 min vs. 30 min for non-halogenated derivatives) .

Basic: How can reaction yields be optimized during synthesis?

Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for cyclization steps to stabilize intermediates .
  • Catalysis: Add 5 mol% ZnCl₂ to accelerate tetrazole formation via Lewis acid-mediated nitrile activation .
  • Workup: Precipitate crude product with ice-cwater (pH 4–5) to remove unreacted azide salts before chromatography .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation: Synthesize analogs with methoxy, nitro, or trifluoromethyl groups at the 4-position of the phenol ring to assess electronic effects .
  • Bioisosteric replacement: Replace the tetrazole with carboxylate or sulfonamide groups to compare potency in enzyme inhibition assays (e.g., hMGL in ) .
  • In silico modeling: Perform docking studies with AutoDock Vina to predict binding modes in target proteins (e.g., angiotensin-converting enzyme) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves and safety goggles to avoid skin/eye contact (potential irritant) .
  • Ventilation: Conduct reactions in a fume hood due to possible HBr release during decomposition .
  • Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can conflicting biological assay data be reconciled?

Answer:

  • Dose-response validation: Re-test activity across a wider concentration range (e.g., 0.1–100 μM) to rule out assay artifacts .
  • Off-target screening: Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding to unrelated enzymes .
  • Solubility checks: Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤ 0.1%) to avoid false negatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol
Reactant of Route 2
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4-bromo-2-(2H-1,2,3,4-tetrazol-5-yl)phenol

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